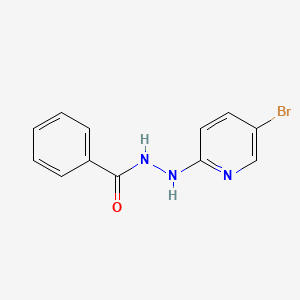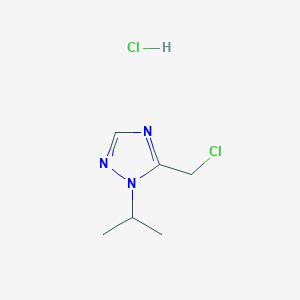
5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride
Overview
Description
5-(Chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride, also known as 5-CM-PPT-HCl, is an organic compound that is used in a wide variety of scientific research applications. It is a versatile compound that is used in a variety of laboratory experiments, including those related to drug development and biochemistry. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-CM-PPT-HCl.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Triazole Derivatives : A study by Tatyana et al. (2019) focused on synthesizing and evaluating the physical-chemical properties of triazole derivatives. They synthesized a series of alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio) acet(propan,benz)imidates, confirming their structure using 1H NMR spectroscopy and other methods (Tatyana et al., 2019).
- Microwave-Assisted Synthesis : Tan et al. (2017) reported a new microwave-assisted synthesis method for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, demonstrating a novel approach to creating diverse triazole compounds (Tan et al., 2017).
- Intermediate for Preparing Pesticides : Ying (2004) described the synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt as an important intermediate in pesticide preparation, highlighting its practical applications in agriculture (Ying, 2004).
Biomedical Applications
- Potential as a Human 11β-HSD1 Inhibitor : Koike et al. (2019) synthesized novel triazole derivatives as inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for treating type 2 diabetes. Their research demonstrates the biomedical potential of triazole compounds (Koike et al., 2019).
- Antifungal Activity : Lima-Neto et al. (2012) synthesized 1,2,3-triazole derivatives and evaluated their in vitro antifungal activity, indicating the potential use of these compounds in treating fungal infections (Lima-Neto et al., 2012).
Material Science Applications
- Energetic Salts Synthesis : Wang et al. (2007) prepared triazolyl-functionalized monocationic energetic salts, exploring the chemistry of triazoles in the context of material science (Wang et al., 2007).
properties
IUPAC Name |
5-(chloromethyl)-1-propan-2-yl-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3.ClH/c1-5(2)10-6(3-7)8-4-9-10;/h4-5H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACLCIRYVLZUPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1433525.png)
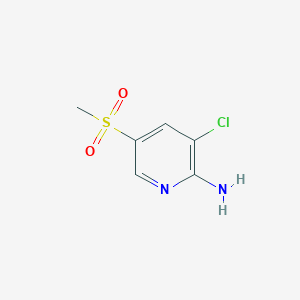
![3-cyclopropyl-5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1433531.png)
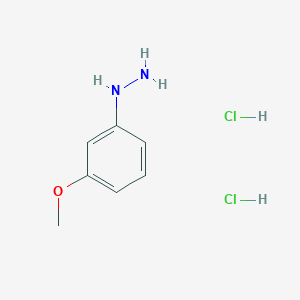

![3-Chloro-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B1433535.png)
![5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433536.png)
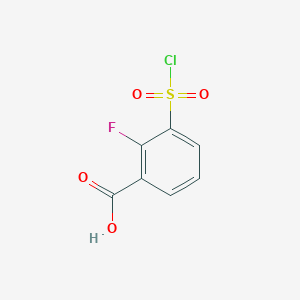
![4',5-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1433540.png)
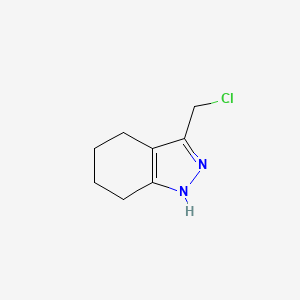

![[2-({8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}amino)cyclohexyl]methanol](/img/structure/B1433545.png)
![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride](/img/structure/B1433546.png)
